molecular formula C15H13N3O2 B15258657 4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile

4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile

Cat. No.: B15258657
M. Wt: 267.28 g/mol
InChI Key: CCUGQXBGLAXXNQ-UHFFFAOYSA-N
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Description

4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile is an organic compound with the molecular formula C15H13N3O2. This compound is known for its unique structure, which includes a piperidinyl group, a cyanoacetyl group, and a benzonitrile moiety. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2-cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-3 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyanoacetyl)benzonitrile
  • 4-(2-Cyanoethyl)benzonitrile
  • 4-(2-Cyanoacetyl)phenylacetonitrile

Uniqueness

4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile is unique due to its piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

4-[3-(2-cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile

InChI

InChI=1S/C15H13N3O2/c16-8-7-14(19)13-2-1-9-18(15(13)20)12-5-3-11(10-17)4-6-12/h3-6,13H,1-2,7,9H2

InChI Key

CCUGQXBGLAXXNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)C(=O)CC#N

Origin of Product

United States

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